Cas no 95470-42-1 (Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate)

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate structure
95470-42-1 structure
Product Name:Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
CAS-Nr.:95470-42-1
MF:C7H9BrN2O2
MW:233.062560796738
MDL:MFCD09033863
CID:94721
PubChem ID:13558224
Update Time:2025-05-28

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
    • Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
    • 1H-Imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester
    • 2-BROMO-5-METHYL-4H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
    • 2-Brom-5-methyl-1(3)H-imidazol-4-carbonsaeure-aethylester
    • 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester
    • 2-bromo-5-methyl-1(3)H-imidazole-4-carboxylic acid ethyl ester
    • 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid,ethyl ester
    • ethyl 2-bromo-4-methyl-5-imidazolecarboxylate
    • QC-4447
    • RD-0244
    • 2-BROMO-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • AK139355
    • 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester
    • ethyl 2-bromo-5-methylimidazole-4-carboxylate
    • LYNIJZZYBZLQCU-UHFFFAOYSA-N
    • STL217698
    • BBL031661
    • SBB077166
    • FCH1327960
    • 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester (9CI)
    • SY046792
    • AKOS005207529
    • AC-28882
    • F17242
    • AKOS005207528
    • IFLAB-BB F2108-0155
    • 95470-42-1
    • SCHEMBL3373723
    • AS-871/43475421
    • ethyl2-bromo-4-methyl-1H-imidazole-5-carboxylate
    • Ethyl 2-Bromo-4-methylimidazole-5-carboxylate
    • ALBB-022390
    • VDA47042
    • DS-6677
    • MFCD09965534
    • 1H-imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester, hydrochloride
    • CS-W022656
    • MFCD09033863
    • EN300-134109
    • F2108-0155
    • 2-bromo-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
    • J-520719
    • MDL: MFCD09033863
    • Inchi: 1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
    • InChI-Schlüssel: LYNIJZZYBZLQCU-UHFFFAOYSA-N
    • Lächelt: O=C(C1=C(C)N=C(Br)N1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 231.98500
  • Monoisotopenmasse: 231.98474g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 177
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55
  • XLogP3: 2

Experimentelle Eigenschaften

  • Dichte: 1.6±0.1 g/cm3
  • Siedepunkt: 265.3°C at 760 mmHg
  • Flammpunkt: 163.9±25.7 °C
  • PSA: 54.98000
  • LogP: 1.65730
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Sicherheitsinformationen

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Zolldaten

  • HS-CODE:2933290090
  • Zolldaten:

    China Zollkodex:

    2933290090

    Übersicht:

    293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preismehr >>

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Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt
Referenz
(2-Aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines as NHE-1 inhibitors
Lee, Sunkyung; Yi, Kyu Yang; Youn, Sung Jun; Lee, Byung Ho; Yoo, Sung-eun, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1329-1331

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  20 h, rt
1.2 Reagents: Ethyl acetate
Referenz
Heterocyclic compounds as stearoyl-CoA desaturase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Referenz
Preparation of imidazole derivatives as urate transporter 1 (URAT1) inhibitors
, Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Referenz
Preparation of 2-(5-chloropyridin-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid crystals, URAT1 inhibitors, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Referenz
Preparation of 2-(pyridinyl or pyridinyloxy)-1H-imidazole and 2-(pyridin-3-yl)-1H-pyrrole derivatives as inhibitors of urate transporter 1
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Cyanotriazole compounds as stimulators of citric acid cycle activity and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  4 h, 85 °C
Referenz
Discovery of [(6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-yl)methyl]amines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists
Zuev, Dmitry; Vrudhula, Vivekananda M.; Michne, Jodi A.; Dasgupta, Bireshwar; Pin, Sokhom S.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3669-3674

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  18 h, rt
Referenz
Benzimidazole derivatives as inhibitors of PAD4 and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  18 h, rt
Referenz
Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, rt
Referenz
Preparation of 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxo-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole derivatives as activators of the GLP1 receptor for the treatment of obesity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  16 h, rt
Referenz
Preparation of arylazolecarboxamides for the treatment of obesity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, 20 °C
Referenz
Preparation of pyrazolecarboxamides as ACSS2 inhibitors and methods of use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  overnight, rt
Referenz
Preparation of 2-(benzylamino)phenol and 2-(heterocyclylmetylamino)phenol derivatives or salts thereof as inhibitors of KRAS-G12C mutation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Referenz
Preparation of (2-imidazolyl)pyrazine derivative and (2-pyrrolyl)pyrazine derivative, salt or solvate thereof, pharmaceutical composition, urate transporter 1 (URAT1) inhibitor, and therapeutic agent or preventive agent
, World Intellectual Property Organization, , ,

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Raw materials

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preparation Products

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
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Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 21:08
Preis ($):525.0/1837.0
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Amadis Chemical Company Limited
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
A11149
Reinheit:99%/99%
Menge:5g/25g
Preis ($):525.0/1837.0
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